
N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as EBO-FAA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. EBO-FAA has shown promising results in various studies, making it a valuable tool for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response. In addition, this compound has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is its broad range of biological activities, which makes it a valuable tool for researchers in various fields. In addition, this compound has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in tumor growth and metastasis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a multi-step process that involves the reaction of 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid with 2-ethoxybenzylamine. The reaction is carried out in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
科学的研究の応用
N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-25-16-9-4-3-6-14(16)12-21-17(24)11-18-22-23-19(26-18)13-7-5-8-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMITXWRLKCSVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


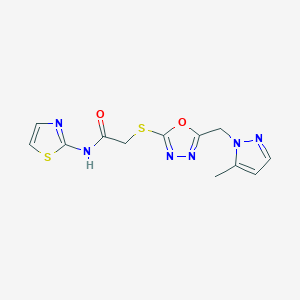
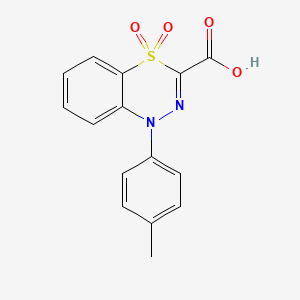
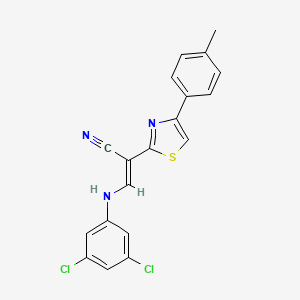

![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)
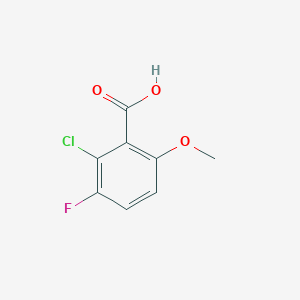
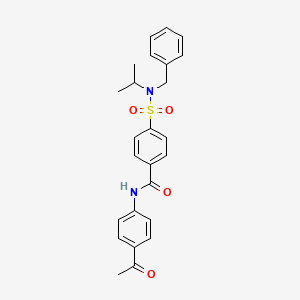
![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)
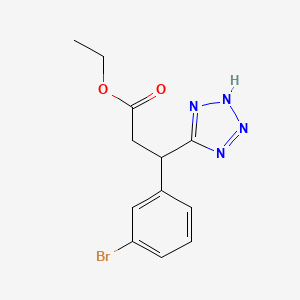
![1,4,5-Triazatricyclo[5.2.2.0^{2,6}]undeca-2,5-diene hydrochloride](/img/structure/B2793661.png)
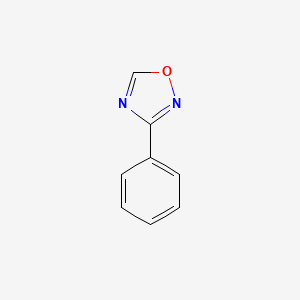
methanone](/img/structure/B2793666.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2793667.png)